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molecular formula C11H17NO4S B1581310 N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 7146-67-0

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No. B1581310
M. Wt: 259.32 g/mol
InChI Key: NHFJDXPINIIUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124135

Procedure details

6.84 g (40 mmol) 4-toluenesulfonamide A5, 7 ml (8.37 g, 104 mmol) 2-chloroethanol and 27.64 g (200 mmol) potassium carbonate were suspended in 100 ml dimethylformamide and stirred for 3 days at 110° C. Upon cooling, the reaction mixture was filtrated and the precipitate washed with chloroform. The filtrate was concentrated, the oily residue taken up in chloroform and finally washed with a 10% sodium hydroxide solution. On concentrating the organic solution, 8.4 g of pure product were obtained as light yellow crystals; yield: 81%.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
27.64 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.Cl[CH2:13][CH2:14][OH:15].[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH3:22]N(C)C=O>>[OH:15][CH2:14][CH2:13][N:10]([CH2:22][CH2:16][OH:19])[S:7]([C:4]1[CH:3]=[CH:2][C:1]([CH3:11])=[CH:6][CH:5]=1)(=[O:8])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
27.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 3 days at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
WASH
Type
WASH
Details
the precipitate washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
finally washed with a 10% sodium hydroxide solution
CONCENTRATION
Type
CONCENTRATION
Details
On concentrating the organic solution

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCN(S(=O)(=O)C1=CC=C(C=C1)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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